
1-(Phenylsulfanyl)-3-(phenylsulfonyl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylsulfanyl and phenylsulfonyl are functional groups in organic chemistry. They are part of various chemical compounds, including some polymers . Phenylsulfanyl is a sulfur-based functional group, while phenylsulfonyl is a sulfonyl group with a phenyl substituent .
Synthesis Analysis
Phenylsulfanyl and phenylsulfonyl groups have been used in the synthesis of various compounds. For instance, they have been generated by thermal decomposition of suitable tert-butyl iminoxyperacetates . In another study, a monomer containing two phenylsulfonyl groups was synthesized and reacted with bisthiols under mild conditions, leading to the synthesis of novel polymers .
Molecular Structure Analysis
The molecular structure of these compounds can vary depending on the specific compound. For example, the molecular formula of 1-(Phenylsulfonyl)pyrrole is C10H9NO2S, with a molecular weight of 207.25 .
Chemical Reactions Analysis
Phenylsulfanyl and phenylsulfonyl groups have been involved in various chemical reactions. For instance, phenylsulfanyl-substituted iminyls showed a tendency to undergo 1,5-cyclisation onto the sulfur atom with the release of a phenyl radical and formation of benzoisothiazoles .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For instance, 1-(Phenylsulfonyl)pyrrole is a solid at 20 degrees Celsius, and it’s soluble in methanol .
Wissenschaftliche Forschungsanwendungen
Photochromic Properties and Sensing Applications
Synthesis and Photochromic Evaluation : A study conducted by Rao and Desai (2014) explored the catalytic synthesis of sulfur-incorporated 3-acylcoumarins, including derivatives of 1-(Phenylsulfanyl)-3-(phenylsulfonyl)-2-propanol. The research highlighted the photochromic properties of these compounds, particularly their ability to exhibit selective sensing properties for acetate ions, which could be monitored through fluorescence emission spectroscopy. This property is attributed to the specific sulfur substitutions in the compound, which significantly influence the emission and acetate ion sensing capabilities (Rao & Desai, 2014).
Enantioselective Synthesis
Chiral Intermediate for Antidepressants : Choi et al. (2010) described the use of Saccharomyces cerevisiae reductase for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate potentially related to 1-(Phenylsulfanyl)-3-(phenylsulfonyl)-2-propanol. The process achieved high enantioselectivity, underlining the compound's relevance in synthesizing antidepressant drugs. This showcases the chemical's role in generating chiral intermediates for pharmaceutical applications (Choi et al., 2010).
Protective Groups in Organic Synthesis
Carbonyl Protection : Chandrasekhar and Sarkar (1998) introduced a novel protection strategy for aldehydes and ketones using 3-phenylsulfonyl 1,2-propane diol, a compound structurally related to 1-(Phenylsulfanyl)-3-(phenylsulfonyl)-2-propanol. This method involves an elegant and efficient removal of the protective group by DBU, showcasing the utility of such sulfur-containing compounds in synthetic organic chemistry (Chandrasekhar & Sarkar, 1998).
Polymerization Initiators
Ring-Opening Polymerization : Research by Kakuchi et al. (2010) demonstrated the use of 3-phenyl-1-propanol, closely related to the compound , as an initiator in the living ring-opening polymerization of δ-valerolactone. This process produced poly(δ-valerolactone) with a narrow polydispersity index, indicating the potential of such compounds in initiating controlled polymerization reactions, leading to materials with precise molecular weight and structure (Kakuchi et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-3-phenylsulfanylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3S2/c16-13(11-19-14-7-3-1-4-8-14)12-20(17,18)15-9-5-2-6-10-15/h1-10,13,16H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCBBLQTZSEPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(CS(=O)(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfanyl)-3-(phenylsulfonyl)-2-propanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


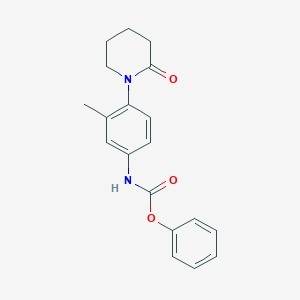
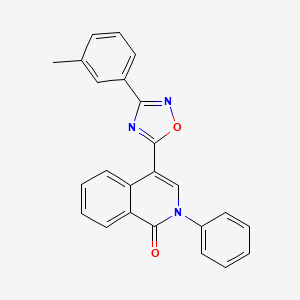
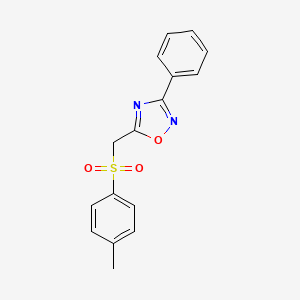
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide](/img/structure/B2758758.png)
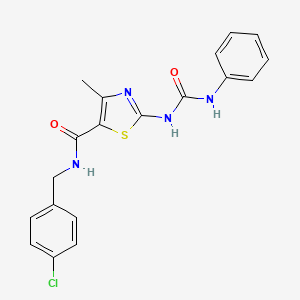

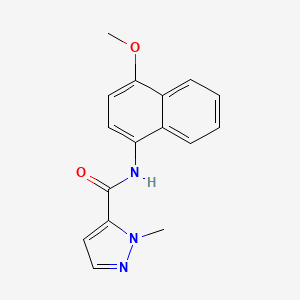
![N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2758764.png)
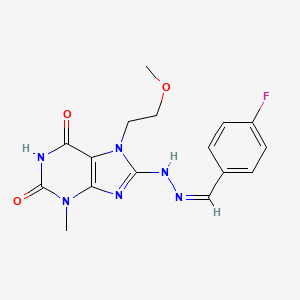
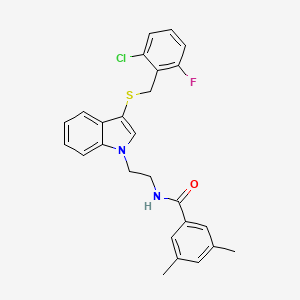
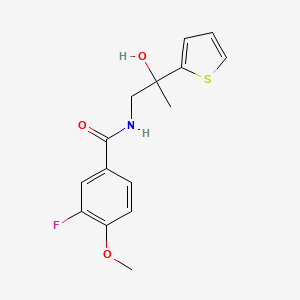
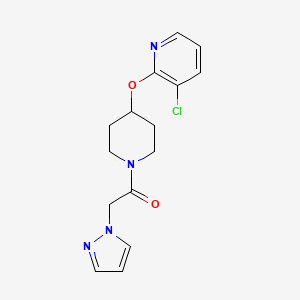
![Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one](/img/structure/B2758777.png)